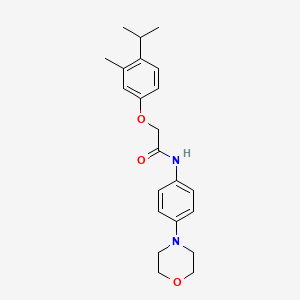

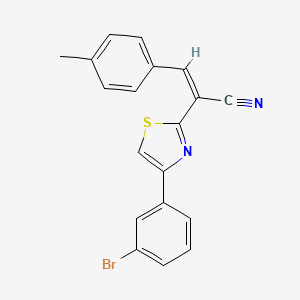

![molecular formula C17H28ClNO2 B2997387 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride CAS No. 1217094-53-5](/img/structure/B2997387.png)

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride is a complex organic compound belonging to the class of indanes This compound is characterized by its unique structure, which includes an indane moiety linked to a butanol chain with an isopropylamino group

Mecanismo De Acción

Target of Action

ICI-118551 Hydrochloride is a highly selective antagonist for the β2-adrenergic receptor . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor . The Ki values are 0.7, 49.5, and 611 nM for β2, β1, and β3 receptors, respectively .

Mode of Action

As a β2-adrenergic receptor antagonist, ICI-118551 Hydrochloride inhibits the action of catecholamines (like adrenaline) on β2-adrenergic receptors . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to the physiological effects of these hormones .

Biochemical Pathways

The β2-adrenergic receptor, the primary target of ICI-118551 Hydrochloride, is part of the G protein-coupled receptor (GPCR) family. When activated, it stimulates a cascade of intracellular events, including the activation of adenylyl cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A, leading to various cellular responses . By blocking the β2-adrenergic receptor, ICI-118551 Hydrochloride inhibits this cascade, thereby modulating the cellular responses .

Result of Action

The primary result of ICI-118551 Hydrochloride’s action is the inhibition of β2-adrenergic receptor-mediated responses. This includes a decrease in heart rate, vasodilation, and smooth muscle relaxation . It has been used in research to understand the action of the β2-adrenergic receptor .

Action Environment

The efficacy and stability of ICI-118551 Hydrochloride, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .

Análisis Bioquímico

Biochemical Properties

ICI-118551 hydrochloride interacts with β2, β1, and β3 adrenergic receptors, with Ki values of 0.7, 49.5, and 611 nM respectively . It inhibits cAMP accumulation with an IC50 of 1.7 μM in IMCD cells . The nature of these interactions involves binding to the receptor, leading to a decrease in cAMP levels .

Cellular Effects

ICI-118551 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to decrease cell viability in a specific manner, by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hemangioblastomas and hypoxic primary endothelial cells, significantly reducing the activation of HIF-target genes and halting tumor-related angiogenic processes .

Molecular Mechanism

The molecular mechanism of action of ICI-118551 hydrochloride involves its high selectivity for the β2 adrenergic receptor . By binding to this receptor, it acts as an antagonist, inhibiting the normal signaling processes that would occur upon activation of the receptor . This results in a decrease in cAMP levels, which can lead to various downstream effects, including changes in gene expression .

Dosage Effects in Animal Models

It has been reported to be active in vivo , suggesting that it could have significant effects at certain dosages.

Subcellular Localization

Given its mechanism of action, it is likely that it would be found in the vicinity of the β2 adrenergic receptors to which it binds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride typically involves multiple steps. The starting material, 7-methyl-2,3-dihydro-1H-indene, undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:

Oxidation: The indene moiety is oxidized to introduce the hydroxyl group.

Substitution: The hydroxyl group is substituted with an isopropylamino group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Indane Derivatives: Compounds with similar indane structures, such as 1H-indene, 2,3-dihydro-4-methyl-1H-indene.

Butanol Derivatives: Compounds with similar butanol chains, such as 1-butanol, 2-butanol.

Uniqueness

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride is unique due to its specific combination of functional groups and structural features

Propiedades

IUPAC Name |

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXMBGWSOLBOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2997308.png)

![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)

![N-(3-chloro-4-fluorophenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2997317.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2997318.png)

![1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate](/img/structure/B2997319.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2997321.png)

![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2997326.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)